N'-(diphenylmethylene)-2-phenoxyacetohydrazide
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Overview
Description
N’-(diphenylmethylene)-2-phenoxyacetohydrazide is an organic compound that features a hydrazide functional group attached to a phenoxyacetyl moiety, with a diphenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-phenoxyacetohydrazide typically involves the reaction of phenoxyacetic acid hydrazide with benzophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazide and the benzophenone.
Industrial Production Methods
While specific industrial production methods for N’-(diphenylmethylene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and benzophenone.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
N’-(diphenylmethylene)-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-phenoxyacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethylene)glycine tert-butyl ester
- N-(diphenylmethylene)glycine ethyl ester
- N-(diphenylmethylene)-2,2,2-trifluoroethanamine
Uniqueness
N’-(diphenylmethylene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the phenoxyacetyl moiety and the hydrazone linkage
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNLTSFIAEVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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